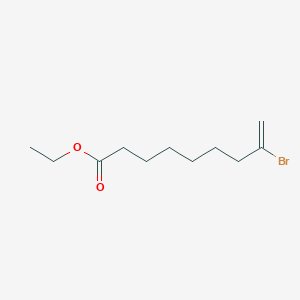

Ethyl 8-bromo-8-nonenoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 8-bromo-8-nonenoate is a chemical compound that is likely to share some characteristics with the compounds studied in the provided papers. Although none of the papers directly address Ethyl 8-bromo-8-nonenoate, they do provide insights into related brominated ethyl esters and their properties. For instance, the crystal structure of ethylene di-11-bromoundecanoate, a related dibromo compound, suggests that in a crystalline state, such hydrocarbon chains can be fully extended, which may also be the case for Ethyl 8-bromo-8-nonenoate . Additionally, the synthesis of ethylene from ethane via oxidative bromination indicates the potential for brominated compounds to be intermediates in the production of other chemicals .

Synthesis Analysis

The synthesis of Ethyl 8-bromo-8-nonenoate could potentially be inferred from the oxidative bromination of ethane, as described in the second paper. The process involves two catalytic reactions: the oxidative bromination of ethane to form bromoethane and the subsequent dehydrobromination to form ethylene . Although the exact synthesis route for Ethyl 8-bromo-8-nonenoate is not provided, similar bromination and functionalization techniques could be applied to synthesize the compound.

Molecular Structure Analysis

While the exact molecular structure of Ethyl 8-bromo-8-nonenoate is not discussed, the structure of a related compound, ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, provides some insight. This compound features two independent molecules with significant dihedral angles between the various groups, indicating a complex three-dimensional conformation that could be similar in Ethyl 8-bromo-8-nonenoate . The presence of bromine likely influences the molecular conformation due to its size and electronegativity.

Chemical Reactions Analysis

The papers do not provide specific reactions for Ethyl 8-bromo-8-nonenoate. However, the oxidative bromination of ethane to produce ethylene suggests that brominated compounds can participate in further chemical reactions, such as substitution or elimination, to generate various products . Ethyl 8-bromo-8-nonenoate could undergo similar reactions, potentially serving as an intermediate or reactant in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 8-bromo-8-nonenoate can be partially extrapolated from the properties of related compounds. For example, the extended hydrocarbon chains observed in the crystal structure of ethylene di-11-bromoundecanoate suggest that Ethyl 8-bromo-8-nonenoate may also exhibit a tendency to adopt an extended conformation in the solid state . The presence of bromine in the molecule is likely to affect its density, boiling point, and reactivity due to the halogen's significant atomic mass and chemical behavior. The exact properties would need to be determined experimentally.

科学研究应用

Synthesis of Cyclic Prostanoids : Ethyl 8-nonenoate has been utilized in the synthesis of new heterocyclic prostanoids. These compounds were created through a process involving photocatalyzed addition and cyclization, leading to sultam formation, which was then formylated and ketovinylated to introduce the β-side chain (Jones & Lumbard, 1983).

Reaction with Various Esters : Ethyl 4-bromo-3-oxobutanoate, a related compound, reacts with diethyl malonate and other compounds to form various esters, demonstrating the versatility of these bromo compounds in organic synthesis (Kato, Kimura, & Tanji, 1978).

Base-pairing Configurations in Solid State : 9-Ethyl-8-bromo-2,6-diaminopurine, a compound structurally related to Ethyl 8-bromo-8-nonenoate, has been used to study base-pairing configurations in the solid state. This research provided insights into Watson-Crick type configurations and their energy differences in different lattice environments (Simundza, Sakore, & Sobell, 1970).

Synthesis of Amino Acids : A practical method has been developed for the asymmetric synthesis of iso-Boc (S)-2-amino-8-nonenoic acid. This synthesis involves an enantioselective, enzymatic reductive amination of an α-keto acid substrate, demonstrating the compound's utility in amino acid synthesis (Park, Moore, & Xu, 2016).

Enzyme-Coenzyme Interactions : Studies have been conducted on reduced nicotinamide adenine dinucleotide (NADH) analogues with substitutions at the 8 position of the adenine, including 8-bromo. This research provided insights into enzyme binding and the conformational preferences of these analogues (Lappi, Evans, & Kaplan, 1980).

属性

IUPAC Name |

ethyl 8-bromonon-8-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BrO2/c1-3-14-11(13)9-7-5-4-6-8-10(2)12/h2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTDGTQYGDMQLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

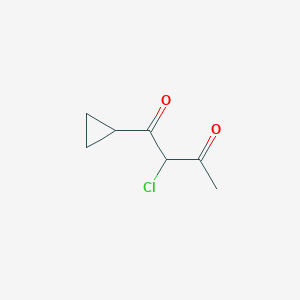

CCOC(=O)CCCCCCC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641095 |

Source

|

| Record name | Ethyl 8-bromonon-8-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-bromo-8-nonenoate | |

CAS RN |

485320-26-1 |

Source

|

| Record name | Ethyl 8-bromonon-8-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Aminomethyl)phenyl]piperidin-2-one](/img/structure/B1323494.png)

![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B1323495.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1323497.png)